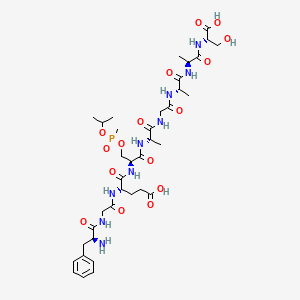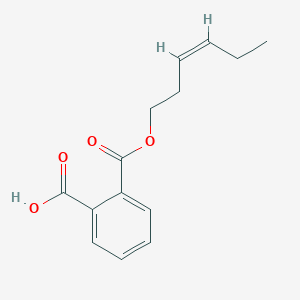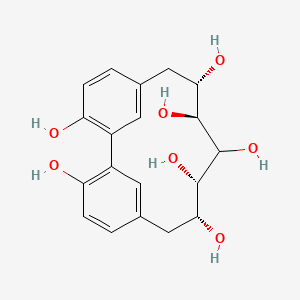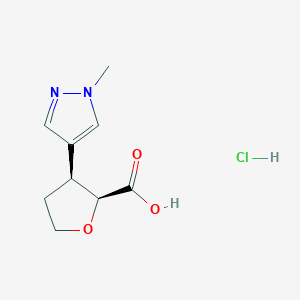![molecular formula C15H20FN5O3 B13431741 (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate is a synthetic organic compound that features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and (2R)-1-chloro-2-propanol.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Coupling Reaction: The fluoro-substituted aromatic amine is coupled with the azido-propanol intermediate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitrene intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrene intermediates which can further react to form various products.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Click Chemistry: The azido group can participate in click chemistry reactions, making it useful for bioconjugation and materials science.
Fluorine Chemistry: The presence of a fluoro group can influence the reactivity and properties of the compound.
Biology
Bioconjugation: The compound can be used to label biomolecules via click chemistry.
Drug Development:
Medicine
Diagnostic Imaging: The compound could be used as a precursor for radiolabeled imaging agents.
Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the synthesis of novel materials with unique properties.
Chemical Biology: Applications in the study of biological systems through chemical probes.
Mechanism of Action
The mechanism of action of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate would depend on its specific application. For example, in bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In drug development, the compound’s interaction with molecular targets such as enzymes or receptors would be key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-Azido-3-[[3-fluoro-4-(4-piperidinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-1-Azido-3-[[3-chloro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
Morpholine Ring: The presence of a morpholine ring can influence the compound’s solubility and reactivity.
Fluoro Group: The fluoro group can affect the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C15H20FN5O3 |
|---|---|
Molecular Weight |
337.35 g/mol |
IUPAC Name |
[(2R)-1-azido-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate |
InChI |
InChI=1S/C15H20FN5O3/c1-11(22)24-13(10-19-20-17)9-18-12-2-3-15(14(16)8-12)21-4-6-23-7-5-21/h2-3,8,13,18H,4-7,9-10H2,1H3/t13-/m1/s1 |
InChI Key |
MQMBZUVROTXWIZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC(CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)







![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
